molecular formula C18H18N4O3S B2966923 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034523-36-7

3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2966923
CAS No.: 2034523-36-7
M. Wt: 370.43
InChI Key: JWZOERAECUVUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the benzene ring and a pyridinylmethyl group attached to the sulfonamide nitrogen. The pyridine ring is further substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines a sulfonamide pharmacophore—a common motif in medicinal chemistry for hydrogen bonding and solubility enhancement—with acetyl and heteroaromatic groups that may modulate electronic properties and target interactions.

Properties

IUPAC Name

3-acetyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(8-15)26(24,25)21-10-14-6-7-18(19-9-14)16-11-20-22(2)12-16/h3-9,11-12,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOERAECUVUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has shown promise in preclinical studies for its antileishmanial and antimalarial activities. Its ability to inhibit the growth of parasites makes it a valuable compound in the development of new treatments.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties enable it to serve as a key ingredient in various formulations.

Mechanism of Action

The mechanism by which 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit bacterial growth by interfering with cell wall synthesis.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in parasitic metabolism.

  • Receptors: Binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

The trifluoromethyl group in 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () increases lipophilicity, favoring membrane permeability but possibly reducing solubility .

Biological Activity Trends: Benzoquinazolinone 12 (), despite its divergent quinazolinone core, shares the pyridinylmethyl-pyrazole motif with the target compound. Its reported higher potency suggests that core flexibility (e.g., quinazolinone vs. benzenesulfonamide) significantly impacts target engagement . The chromenone-pyrazolopyrimidine hybrid in ’s example demonstrates how extended aromatic systems (e.g., chromenone) can enhance binding to hydrophobic enzyme pockets .

Molecular Weight and Physicochemical Properties: The target compound’s calculated molecular weight (~369.4 g/mol) is lower than ’s chromenone derivative (589.1 g/mol), which may correlate with better bioavailability .

Biological Activity

The compound 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that incorporates a pyrazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be denoted as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • An acetyl group .
  • A benzenesulfonamide core.
  • A pyridine ring substituted with a 1-methyl-1H-pyrazole .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

In vitro studies have shown that pyrazole derivatives can inhibit cell growth through mechanisms such as apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds with a sulfonamide structure often exhibit anti-inflammatory properties. The benzenesulfonamide component of the compound may contribute to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, similar compounds have shown up to 85% inhibition of these cytokines at specific concentrations .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : Pyrazole derivatives can influence pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

A notable study evaluated the effects of a structurally similar compound on perfusion pressure in isolated rat heart models. The results indicated that benzenesulfonamide derivatives could modulate cardiovascular responses, suggesting potential applications in treating heart-related conditions .

Data Tables

Compound NameBiological ActivityIC50 (µM)Reference
3-acetyl-N...Antiproliferative49.85
Compound AAnti-inflammatory10
Compound BMAO-B Inhibitor5

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the sulfonamide bond through nucleophilic substitution, where benzenesulfonyl chloride derivatives react with amine intermediates under basic conditions. Copper(I)-catalyzed coupling reactions (e.g., CuBr in DMSO at 35–50°C) are effective for pyrazole-pyridine core assembly, as demonstrated in analogous syntheses . Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) and SFC (Supercritical Fluid Chromatography) for enantiomeric resolution when stereocenters are present .

(Basic) What analytical techniques are critical for characterizing this compound's structural integrity and purity?

Comprehensive characterization requires:

  • ¹H/¹³C NMR (400–500 MHz in DMSO-d6 or CDCl3) to verify proton environments and carbon骨架 .
  • High-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation (±5 ppm accuracy) .
  • HPLC (UV detection, ≥98% purity threshold) and SFC (chiral purity) for quality control .
  • Single-crystal X-ray diffraction (SHELXL refinement) for absolute configuration determination .

(Advanced) How can researchers optimize reaction yields and purity during scale-up synthesis?

Key strategies include:

  • Catalyst screening : Copper(I) salts (e.g., CuBr) enhance coupling efficiency in pyridine-pyrazole bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature control : Maintaining 35–50°C minimizes side reactions .
  • Purification : Gradient chromatography and SFC resolve stereochemical impurities .
  • Real-time monitoring : LCMS tracks reaction progress to halt at maximal yield .

(Advanced) How should contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. Ki) .
  • Structural analogs : Subtle modifications (e.g., trifluoromethyl vs. acetyl groups) alter target engagement .
  • Pharmacokinetic factors : Metabolic stability (e.g., CYP450 interactions) affects in vivo efficacy despite strong in vitro activity .
    Resolution : Standardize assays (e.g., uniform cell models) and validate findings with orthogonal techniques (e.g., SPR for binding kinetics) .

(Advanced) What computational approaches predict target binding affinity and selectivity?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., c-Met kinase) using crystal structures (PDB: 3LQ8) .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .
  • MD simulations : Evaluate binding stability over time (≥100 ns trajectories) .
  • QSAR models : Leverage datasets of analogs to predict ADMET profiles .

(Advanced) How is the crystal structure determined, and what challenges arise during refinement?

  • Data collection : High-resolution X-ray diffraction (≤1.0 Å) at synchrotron facilities .
  • Refinement : SHELXL resolves twinning and disorder, particularly for flexible acetyl/pyrazole moieties .
  • Validation : CheckR ensures geometric accuracy; PLATON identifies solvent-accessible voids .
    Challenges : Thermal motion in methyl groups and sulfonamide torsional angles require constrained refinement .

(Basic) What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Waste disposal : Incineration for sulfonamide-containing compounds to avoid environmental persistence .

(Advanced) What in vivo models are suitable for evaluating therapeutic efficacy?

  • Oncology : Xenograft models (e.g., c-Met-driven NSCLC) with biomarker analysis (phospho-c-Met ELISA) .
  • Neurology : Transgenic AD models (e.g., APP/PS1 mice) for target engagement in M1 receptor modulation .
  • PK/PD : Plasma/tissue LC-MS/MS quantifies compound levels; microdialysis assesses blood-brain barrier penetration .

(Advanced) How do structural modifications impact metabolic stability?

  • Acetyl group : Reduces CYP3A4-mediated oxidation compared to methyl esters .
  • Pyrazole methylation : Enhances solubility (cLogP ~2.1) but may increase renal clearance .
  • Sulfonamide moiety : Susceptible to glucuronidation; substituting with carbamate improves half-life .

(Basic) What are the key spectral signatures in NMR for confirming synthesis success?

  • ¹H NMR :
    • Pyridine protons: δ 8.5–9.0 ppm (doublets, J = 8 Hz) .
    • Acetyl group: Singlet at δ 2.1–2.3 ppm .
    • Sulfonamide NH: Broad peak at δ 10.8–11.2 ppm .
  • ¹³C NMR : Sulfonyl carbon at δ 115–120 ppm; pyridine carbons at δ 140–150 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.